N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide, also referred to as CPI-1205, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is recognized as a selective inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2), which plays a critical role in gene regulation and cancer progression. CPI-1205 is currently undergoing clinical trials to evaluate its efficacy and safety in treating various malignancies.
CPI-1205 is classified under small molecule inhibitors targeting epigenetic regulators. It is part of a broader category of compounds that modulate gene expression through the inhibition of histone methyltransferases. The compound is distinguished by its unique molecular structure, which incorporates a trifluoromethyl pyrimidine moiety and a piperidine ring, contributing to its biological activity.
The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide can be represented as follows:
This structure features:
The compound has a molecular weight of approximately 385.38 g/mol. Its structural complexity allows for multiple points of interaction with biological targets, enhancing its pharmacological potential.
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions typical for small molecules:
Each reaction requires specific conditions such as temperature control and choice of solvents to achieve desired outcomes without compromising yield or purity.
CPI-1205 acts primarily by inhibiting EZH2, which is involved in trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with transcriptional repression of tumor suppressor genes. By inhibiting EZH2:
Preclinical studies indicate that CPI-1205 effectively reduces tumor volume in xenograft models, demonstrating its potential as an anticancer agent.
CPI-1205 is characterized by:
Key chemical properties include:
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are utilized to assess stability and thermal properties.
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide has significant potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4